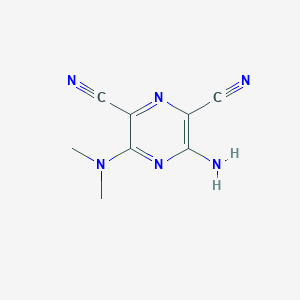![molecular formula C8H6FNO2 B8559222 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B8559222.png)
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a fluorinated aniline derivative with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom or other reactive sites on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The fluorine atom can play a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,4-benzoxazin-2(4H)-one: The non-fluorinated parent compound.
7-chloro-3H-1,4-benzoxazin-2(4H)-one: A similar compound with a chlorine atom instead of fluorine.
7-bromo-3H-1,4-benzoxazin-2(4H)-one: A brominated analogue.
Uniqueness
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2 |
InChI-Schlüssel |
MWAUEYOMOUNQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC2=C(N1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8559149.png)


![(2E)-3-[2-Propyl-6-(trifluoromethyl)pyridin-3-YL]prop-2-enoic acid](/img/structure/B8559160.png)



![5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8559187.png)




